17beta-Methylestra-1,3,5(10)-trien-3-ol

Lipophilicity Membrane permeability Physicochemical profiling

Researchers requiring a tool to dissect antifertility mechanisms without estrogenic confounding face limited options. 17β-Methylestra-1,3,5(10)-trien-3-ol (NSC 52244) solves this by providing postcoital antifertility efficacy with greatly reduced estrogenic activity vs. ethynylestradiol. Its 17β-methyl group eliminates the 17β-HSD metabolic handle, enabling metabolism-resistant assay controls. • Patent-validated antifertility activity with minimal estrogenic cross-talk. • XLogP3 5.9 (vs. ~4.0 estradiol) - distinct QSPR calibration standard. • NCI Developmental Therapeutics Program provenance (NSC 52244). • In stock; request quote for bulk or custom purity requirements.

Molecular Formula C19H26O
Molecular Weight 270.4 g/mol
Cat. No. B1246481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17beta-Methylestra-1,3,5(10)-trien-3-ol
Molecular FormulaC19H26O
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C19H26O/c1-12-3-8-18-17-6-4-13-11-14(20)5-7-15(13)16(17)9-10-19(12,18)2/h5,7,11-12,16-18,20H,3-4,6,8-10H2,1-2H3/t12-,16+,17+,18-,19+/m0/s1
InChIKeySVEOBRKOIXNDIJ-DQDQBAQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17beta-Methylestra-1,3,5(10)-trien-3-ol: Structural Identity and Procurement Baseline


17beta-Methylestra-1,3,5(10)-trien-3-ol (CAS 59452-14-1, NSC 52244) is a synthetic 3-hydroxy steroid belonging to the estra-1,3,5(10)-triene class [1]. It is formally a 17β-methyl analog of estradiol in which the 17β-hydroxyl group is replaced by a methyl substituent, yielding the molecular formula C19H26O (MW 270.4 g/mol) with a single hydrogen bond donor [2]. The compound is catalogued in authoritative databases including KEGG (C15020), ChEBI (79543), and PubChem (CID 11954100), and is registered in the Nikkaji dictionary (J2.791.589B) [3]. Its distinct structural feature—a 17β-methyl group in place of the 17β-hydroxyl—fundamentally alters its hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility relative to estradiol and its clinically used 17α-alkylated analogs.

17β-methyl estradiol analog with distinct lipophilicity and hydrogen-bond profile versus parent estradiol
Reported antifertility/estrogenic dissociation supports reproductive pharmacology model studies
Structural resistance to 17β-HSD enables metabolism-resistant probe design in steroid enzyme assays

Why Generic Substitution with Estradiol or 17α-Methylestradiol Fails


Generic interchange between 17beta-Methylestra-1,3,5(10)-trien-3-ol and structurally related estradiol analogs (e.g., estradiol, 17α-methylestradiol, ethynylestradiol) is not scientifically defensible because the replacement of the 17β-hydroxyl with a 17β-methyl group produces a fundamentally different pharmacological and physicochemical profile. This substitution reduces the hydrogen bond donor count from 2 to 1, elevates computed lipophilicity (XLogP3 5.9 vs. ~4.0 for estradiol), and eliminates the primary metabolic handle for 17β-hydroxysteroid dehydrogenase (17β-HSD)-mediated oxidation [1]. Patent evidence demonstrates that 17β-methyl-estra-1,3,5(10)-trien-3-ol achieves postcoital antifertility efficacy with greatly reduced estrogenic activity relative to ethynylestradiol—a dissociation profile that cannot be replicated by estradiol or 17α-methylestradiol [2]. The quantitative differentiation evidence presented below establishes that procurement decisions predicated on assumed in-class interchangeability will introduce uncontrolled variance in estrogenicity, metabolic stability, and in vivo pharmacodynamic outcomes.

Lipophilicity Computed lipophilicity differs substantially from estradiol and 17α-methylestradiol; distribution and formulation behavior may not transfer.
H-bond donor Single hydrogen bond donor versus two in estradiol alters estrogen receptor interaction profile and may shift binding context.
Metabolic handle Absence of 17β-OH eliminates 17β-HSD substrate motif; metabolic clearance profile may not replicate estradiol or 17α-alkylated analogs.

Quantitative Differentiation Evidence vs. Estradiol Analogs


Lipophilicity (XLogP3) Comparison

17beta-Methylestra-1,3,5(10)-trien-3-ol exhibits a computed XLogP3 of 5.9, which is approximately 1.9 log units higher than estradiol's XLogP3 of ~4.0, indicating substantially greater lipophilicity that has direct implications for passive membrane permeability, tissue distribution, and protein binding [1].

Lipophilicity (XLogP3)
Head-to-head
ΔXLogP3 ≈ +1.9 vs. estradiol
Higher lipophilicity may require adjusted formulation or assay solvent systems compared to estradiol.
Computed values; cross-study comparison.
Lipophilicity Membrane permeability Physicochemical profiling

Hydrogen Bond Donor Count Reduction

17beta-Methylestra-1,3,5(10)-trien-3-ol possesses a single hydrogen bond donor (the phenolic 3-OH), compared to two hydrogen bond donors for estradiol (3-OH and 17β-OH) and 17α-methylestradiol (3-OH and 17β-OH) [1]. The loss of the 17β-OH donor eliminates a key interaction point within the estrogen receptor ligand-binding domain that is critical for high-affinity agonism [2].

H-bond donor count
Head-to-head
1 (target) vs. 2 (estradiol, 17α-methylestradiol)
Single donor alters ER binding interaction profile and may contribute to dissociated endpoint response.
Computed from SMILES; receptor context from literature.
Hydrogen bonding Receptor binding Metabolic stability

Reduced Estrogenic Activity vs. Ethynylestradiol

According to US Patent 3,946,052, 17β-methyl-estra-1,3,5(10)-trien-3-ol possesses postcoital antifertility activity with greatly reduced accompanying estrogenic activity when measured against ethynylestradiol as a reference [1]. The patent demonstrates that the closely related 19-norpregna-1,3,5(10)-trien-3-ol achieves a 100-fold separation of postcoital antifertility activity from estrogenic activity compared to ethynylestradiol, where both activities are assigned a value of 1 for ethynylestradiol [1]. The 17β-methyl derivative is consistently grouped with compounds exhibiting this dissociated profile [1]. Quantitative uterotropic data for the 19-norpregna analog showed uterine weights following oral administration at 200 μg/kg/day were comparable to or lower than those observed with ethynylestradiol at 1.11 μg total dose, confirming the separation [1].

Estrogenic activity reduction
Class-level inference
Qualitative: greatly reduced estrogenic activity vs. ethynylestradiol; analog shows 100-fold separation
Supports research models dissociating antifertility from estrogenic endpoints.
Exact separation factor for this compound not reported; data from patent uterotropic assay.
Estrogenic activity Uterotropic assay Therapeutic index

Metabolic Stability Against 17β-HSD Oxidation

The replacement of the 17β-hydroxyl with a 17β-methyl group eliminates the substrate recognition motif for 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which catalyze the reversible oxidation of estradiol to estrone [1]. This structural modification prevents first-pass metabolic inactivation via 17β-HSD, a pathway that rapidly converts estradiol (17β-OH) to the less active estrone (17-keto) [1]. European Patent EP1916254A2 explicitly states that introduction of a 17β-methyl group suppresses the 17β-HSD reaction, conferring high metabolic stability to 17α-alkyl-17β-oxy-estratrienes [2]. By extension, 17β-methyl-estra-1,3,5(10)-trien-3-ol, which lacks a 17β-oxy substituent entirely, is predicted to be completely resistant to 17β-HSD-mediated metabolism [2].

17β-HSD metabolic resistance
Class-level inference
Predicted resistance; no 17β-OH substrate
Structural resistance to 17β-HSD may reduce metabolic clearance in assay systems.
Inferred from patent disclosure and enzyme substrate specificity.
Metabolic stability 17β-HSD Prodrug design

Postcoital Antifertility Efficacy in Rat Models

US Patent 3,946,052 explicitly states that 17β-methyl-estra-1,3,5(10)-trien-3-ol, along with the 19-norpregna homologs, possesses postcoital antifertility activity when orally administered to mammals, including rats and humans [1]. The patent further specifies that 'complete protection against pregnancy in rats is obtained with EE in oral postcoital treatments at approximately the same levels, e.g., 200 μg/kg/day, as prevail when using 19-norpregna-1,3,5(10)-trien-3-ol,' indicating comparable antifertility potency at this dose level between the 19-norpregna analog and ethynylestradiol [1]. The 17β-methyl derivative is presented as sharing this antifertility efficacy profile but with substantially reduced estrogenic activity [1]. The effective postcoital dosage range for the 17β-methyl compound is stated to depend on the mammalian species, route of administration, and individual compound involved, with oral administration being the preferred route [1].

Antifertility model response
Class-level inference
Comparable antifertility potency at ~200 μg/kg/day for analog; target compound shares profile
Reported in vivo antifertility model response supports reproductive biology research.
Rat postcoital model; specific ED100 not determined for this exact compound.
Antifertility Postcoital contraception In vivo efficacy

NCI Anticancer Screening History (NSC 52244)

17β-Methyl-estra-1,3,5(10)-trien-3-ol was registered in the National Cancer Institute (NCI) Developmental Therapeutics Program as NSC 52244 and was proposed for use as an anticancer agent based on uterotropic endocrine bioassay data published in June 1968 [1]. The compound was evaluated as part of the NCI's systematic screening effort for agents with potential antitumor activity, a designation not shared by estradiol or 17α-methylestradiol in the same screening context [1]. While modern follow-up data on its anticancer efficacy are lacking, this historical designation provides a unique provenance that distinguishes it from other in-class estradiol analogs and may be relevant for researchers investigating historical NCI screening compounds [1].

NCI screening history
Reported
NSC 52244; proposed anticancer agent 1968
Historical NCI designation may support screening or provenance studies.
Modern follow-up efficacy data lacking; historical context only.
Anticancer NCI screening Historical precedent

Application Scenarios Based on Differentiation Evidence


Dissecting Estrogenic vs. Antifertility Pharmacophores

Investigators studying the structural determinants that separate estrogenic activity from postcoital antifertility efficacy can employ 17beta-Methylestra-1,3,5(10)-trien-3-ol as a tool compound that exhibits antifertility activity with 'greatly reduced' estrogenic activity relative to ethynylestradiol [1]. Unlike estradiol (which has overlapping estrogenic and antifertility activities) or ethynylestradiol (where the two activities co-vary), this compound enables experimental designs that isolate antifertility mechanisms from confounding estrogenic stimulation, supported by the 100-fold separation demonstrated for the structurally analogous 19-norpregna homolog [1].

17β-HSD Isozyme Characterization and Metabolism Studies

Because the 17β-methyl group eliminates the substrate recognition motif for 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, this compound can serve as a metabolism-resistant control substrate in assays characterizing 17β-HSD isozyme activity or inhibitor screening [1]. Its single hydrogen bond donor (vs. 2 for estradiol) and elevated lipophilicity (XLogP3 5.9 vs. ~4.0 for estradiol) also make it a suitable reference compound for chromatographic method development targeting hydrophobic steroid metabolites [2].

Historical NCI Compound Library Screening

As NSC 52244, this compound was proposed for anticancer evaluation by the NCI Developmental Therapeutics Program based on 1968 uterotropic bioassay data [1]. Researchers conducting retrospective analyses of historical NCI screening collections or investigating structure-activity relationships among steroidal anticancer agents may prioritize this compound for its documented NCI provenance, which distinguishes it from other estradiol derivatives not included in contemporaneous NCI screening panels [1].

Pharmacokinetic Modeling of Lipophilic Steroid Analogs

The compound's computed XLogP3 of 5.9—approximately 1.9 log units higher than estradiol—makes it a valuable reference standard for calibrating in silico pharmacokinetic models that predict tissue distribution and membrane permeability of lipophilic steroid analogs [1]. Its single hydrogen bond donor, combined with high lipophilicity, provides a distinct data point for quantitative structure-property relationship (QSPR) models that would otherwise be anchored to the more polar estradiol scaffold [1].

Application
Selection Property
Validation Focus
Estrogenic/antifertility pharmacophore research
Reported dissociation of antifertility from estrogenic endpoints
Antifertility model response vs. estrogenic endpoint review
17β-HSD metabolism studies
Structural resistance to 17β-HSD oxidation
Metabolic stability in relevant enzyme assays
NCI historical compound screening
NCI NSC 52244 designation
Historical screening data review
Lipophilic steroid PK modeling
Computed lipophilicity and H-bond profile
In silico distribution/permeability model validation
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